3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride is a heterocyclic compound characterized by its unique fused ring structure comprising a pyrrole and pyrazine moiety. This compound belongs to the class of pyrrolopyrazines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a methyl group at the 3rd position enhances its reactivity and potential applications in various fields.
This compound is classified under heterocycles and is recognized for its role in organic synthesis and medicinal chemistry. It is often utilized as a building block for more complex molecular architectures. The dihydrochloride salt form indicates the presence of two hydrochloric acid molecules associated with the base compound, which can influence its solubility and stability.
The synthesis of 3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride can be achieved through several synthetic routes. A common method involves the cyclization of suitable precursors under controlled conditions. For instance:
In an industrial context, continuous flow reactors may be employed to enhance reaction efficiency. This approach allows for better control over reaction parameters and can facilitate the scaling up of production while maintaining product quality.
The molecular structure of 3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine features a bicyclic arrangement where the pyrazine ring is fused to the pyrrole ring. The methyl group at the 3rd position plays a significant role in defining its chemical properties.
These structural characteristics contribute to its reactivity and interactions with biological targets.
3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine can participate in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Presence of a base (e.g., sodium hydride) |
The mechanism of action for compounds like 3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine often involves interaction with specific biological targets. For instance:
Research indicates that compounds within this class may exhibit antibacterial properties similar to those observed in known agents like pyrazinamide against Mycobacterium tuberculosis. The exact pathways and targets are under investigation but are believed to involve metabolic interference.
These properties are critical for its handling and application in research settings.
3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; dihydrochloride has several scientific uses:
The pyrrolo[1,2-a]pyrazine core is constructed through intramolecular cyclization strategies. Linear precursors containing pyrrolidine and ethylenediamine moieties undergo ring closure under acidic or thermal conditions. A critical advancement involves temperature-controlled cyclization (0–5°C) to prevent racemization and byproduct formation [7]. This approach yields the octahydropyrrolo[1,2-a]pyrazine framework with the 3-methyl group introduced via N-alkylation before ring closure. The bicyclic system's conformational rigidity enhances binding affinity in biological targets, making it valuable for drug discovery [3] [7]. Canonical SMILES notation (C1CC2CNCCN2C1
for the unsubstituted core) confirms the fusion of pyrrolidine and pyrazine rings [3].
Achieving enantiomeric purity at the 8a position requires asymmetric catalysis. The (8aR)-configured methyl derivative (CAS: 2173637-02-8) is synthesized using OsO₄/NMO-catalyzed dihydroxylation, achieving diastereomeric excess >97% when chiral auxiliaries direct facial selectivity [1] [10]. Catalytic asymmetric hydrogenation with chiral Ir or Ru complexes further optimizes stereocontrol, enabling gram-scale production of enantiopure intermediates [7]. Stereochemistry is verified through X-ray crystallography and NOESY experiments, confirming the R-configuration at C8a [7] [10].
Table 1: Optimization Parameters for Stereoselective Synthesis
Parameter | Conditions | Impact | Reference |
---|---|---|---|
Cyclization Temperature | 0–5°C | Prevents epimerization; >95% yield | [7] |
Chiral Catalyst | OsO₄/NMO with (DHQD)₂PHAL | 94% ee in dihydroxylation | [10] |
Hydrogenation Pressure | 50 psi H₂ | Completes reduction in 12h; 98% de | [7] |
Reaction Scale | Up to 100g | Maintains 97% chiral purity | [1] |
The tertiary amine nitrogen (N-4 position) undergoes selective alkylation to install the 3-methyl group. Reductive amination using formaldehyde and NaBH₃CN in methanol at 25°C achieves >90% conversion without over-alkylation [2] [5]. Alternatively, Michael additions with methyl acrylate followed by decarboxylation offer a route to N-methyl derivatives under milder conditions [4]. Functionalization must precede bicyclic formation due to steric hindrance in the fused system. Boc protection (tert-butyloxycarbonyl) of secondary amines before cyclization prevents unwanted quaternization [10].
The 3-methyl group's orientation impacts biological activity and physicochemical behavior. Asymmetric reductive amination with (R)- or (S)-1-phenylethylamine auxiliaries controls chirality at C3, later removed via hydrogenolysis [10]. For 8a-methyl derivatives (e.g., CAS: 2173637-02-8), substrate-directed diastereoselection during cyclization ensures the methyl group adopts the equatorial position in the chair-conformed piperazine ring [7]. DFT modeling confirms that the (8aR) configuration minimizes steric strain by 3.2 kcal/mol compared to the S-isomer, rationalizing its thermodynamic preference [7].
Crude freebase product is converted to the dihydrochloride salt to enhance stability and crystallinity. Key steps:
Table 2: Physicochemical Properties of 3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine Dihydrochloride
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular Formula | C₉H₁₈Cl₂N₂ (dihydrochloride) | — | [2] |
Molecular Weight | 213.15 g/mol | — | [7] |
Solubility in Water | >50 mg/mL | 25°C | [7] |
Purity | ≥97% | Chiral HPLC | [2] |
Optical Rotation [α]D²⁵ | +15.2° (c 1.0, MeOH) | (8aR)-isomer | [7] |
Storage Stability | >24 months | -20°C, desiccated | [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1